Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892375
InChI: InChI=1S/C18H26FNO3/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)16(12-21)13-4-6-15(19)7-5-13/h4-7,14,16,21H,8-12H2,1-3H3
SMILES:
Molecular Formula: C18H26FNO3
Molecular Weight: 323.4 g/mol

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15892375

Molecular Formula: C18H26FNO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C18H26FNO3
Molecular Weight 323.4 g/mol
IUPAC Name tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26FNO3/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)16(12-21)13-4-6-15(19)7-5-13/h4-7,14,16,21H,8-12H2,1-3H3
Standard InChI Key FKZZPIIUJGRNJS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(CO)C2=CC=C(C=C2)F

Introduction

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. It features a tert-butyl group, a piperidine ring, and a 4-fluorophenyl moiety, along with a hydroxyethyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Synthesis and Chemical Reactions

The synthesis of tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. These reactions often utilize piperidine derivatives and fluorinated aromatic compounds, highlighting its relevance in organic synthesis and drug development.

Synthetic StepReagents and Conditions
Formation of Piperidine CorePiperidine derivatives, fluorinated aromatic compounds
Introduction of Hydroxyethyl GroupHydroxylation reactions under controlled conditions
Protection with Tert-butyl GroupTert-butyl carbamate formation

Biological Activity and Applications

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate exhibits biological activity that may include interactions with specific receptors or enzymes. The presence of the piperidine ring and fluorophenyl moiety allows for targeted biological activities, making it a valuable compound in neuropharmacology and drug development.

Potential Biological TargetsMechanism of Action
Neurotransmitter ReceptorsModulation or inhibition of neurotransmitter activity
Enzymes Involved in Neurological PathwaysInhibition or modulation of enzymatic activity

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate. These analogs include variations in functional groups, such as amino or cyano groups, which can affect their pharmacological properties and applications.

Compound NameStructure FeaturesSimilarity
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylateContains an amino group instead of hydroxyethyl0.92
Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylateAminomethyl group; fluorinated phenyl0.92
Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylateContains a cyano group0.88

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